Ethyl 4-((2-((4-chlorophenyl)carbamoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
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Overview
Description
ETHYL 4-({2-[(4-CHLOROPHENYL)CARBAMOYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that includes a chlorophenyl group, a carbamoyl group, and a tetrahydroisoquinoline moiety, making it a subject of interest for researchers.
Preparation Methods
The synthesis of ETHYL 4-({2-[(4-CHLOROPHENYL)CARBAMOYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This step typically involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.
Introduction of the Chlorophenyl Group: This can be achieved through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the tetrahydroisoquinoline core.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
ETHYL 4-({2-[(4-CHLOROPHENYL)CARBAMOYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
ETHYL 4-({2-[(4-CHLOROPHENYL)CARBAMOYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its tetrahydroisoquinoline core.
Pharmacology: It can be studied for its potential pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities.
Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-({2-[(4-CHLOROPHENYL)CARBAMOYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline core can interact with neurotransmitter receptors in the brain, potentially modulating their activity. Additionally, the carbamoyl group may interact with enzymes or proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
ETHYL 4-({2-[(4-CHLOROPHENYL)CARBAMOYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE can be compared with other similar compounds, such as:
- Ethyl 4-(4-chlorophenyl)-2-[({4-[(2-chlorophenyl)carbamoyl]phenoxy}acetyl)amino]-3-thiophenecarboxylate : This compound shares a similar chlorophenyl and carbamoyl group but differs in the core structure, which is a thiophene ring instead of a tetrahydroisoquinoline.
- Indole Derivatives : These compounds also possess a heterocyclic core and exhibit diverse biological activities, making them comparable in terms of their potential applications in medicinal chemistry.
The uniqueness of ETHYL 4-({2-[(4-CHLOROPHENYL)CARBAMOYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE lies in its specific combination of functional groups and its potential to interact with multiple biological targets.
Properties
Molecular Formula |
C28H29ClN2O6 |
---|---|
Molecular Weight |
525.0 g/mol |
IUPAC Name |
ethyl 4-[[2-[(4-chlorophenyl)carbamoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C28H29ClN2O6/c1-4-36-27(32)18-5-11-22(12-6-18)37-17-24-23-16-26(35-3)25(34-2)15-19(23)13-14-31(24)28(33)30-21-9-7-20(29)8-10-21/h5-12,15-16,24H,4,13-14,17H2,1-3H3,(H,30,33) |
InChI Key |
AXQQSWZUPZDCKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC=C(C=C4)Cl)OC)OC |
Origin of Product |
United States |
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